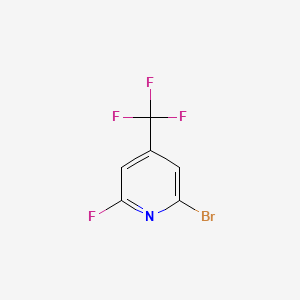

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C6H2BrF4N |

|---|---|

Molekulargewicht |

243.98 g/mol |

IUPAC-Name |

2-bromo-6-fluoro-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |

InChI-Schlüssel |

GKYFJOFAQBGHRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1F)Br)C(F)(F)F |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine and its Structural Congeners: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. Given the limited publicly available data for this specific compound, this guide leverages in-depth analysis of its close structural analogs to provide researchers, scientists, and drug development professionals with a robust framework for its use. The strategic placement of bromo, fluoro, and trifluoromethyl substituents on the pyridine ring creates a highly versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document details key reactions, experimental protocols, and the foundational chemical principles that govern the utility of this class of compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing group that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with a pyridine scaffold, a common motif in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a wide range of biological activities.[2][3]

The subject of this guide, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, is a highly functionalized heterocyclic compound poised for a variety of chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine and trifluoromethyl groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the final products.[4]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is not extensively reported in the public domain. However, a detailed understanding of its properties can be inferred from a comparative analysis of its structural analogs. The following table summarizes the key physical and chemical properties of related compounds.

| Property | 2-Bromo-6-(trifluoromethyl)pyridine | 2-Bromo-4-(trifluoromethyl)pyridine | 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine |

| CAS Number | 189278-27-1[5][6] | 175205-81-9[7] | 1427701-11-8[1] |

| Molecular Formula | C6H3BrF3N[5] | C6H3BrF3N | C6H2BrF4N[1] |

| Molecular Weight | 225.99 g/mol [5] | 225.99 g/mol | 243.98 g/mol [1] |

| Appearance | White to pale yellow solid[6] | Liquid | Not specified |

| Melting Point | 48-52 °C[5] | Not applicable | Not specified |

| Boiling Point | Not specified | 84-85 °C at 14 mmHg | Not specified |

| Density | Not specified | 1.827 g/mL at 25 °C | Not specified |

The presence of the additional fluorine atom in 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine would be expected to increase its molecular weight and likely influence its boiling point and density compared to its non-fluorinated analogs.

Synthesis and Reactivity

The synthesis of functionalized pyridines often involves multi-step sequences, starting from more readily available precursors. Common strategies for preparing TFMP derivatives include chlorine/fluorine exchange reactions on trichloromethylpyridines and the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

The reactivity of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is dominated by the interplay of its substituents:

-

The Bromine Atom: The C-Br bond is the primary site for synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[4] The electron-deficient nature of the pyridine ring, enhanced by the fluoro and trifluoromethyl groups, activates the C-Br bond, making these reactions more facile.[4]

-

The Fluoro and Trifluoromethyl Groups: These strongly electron-withdrawing groups render the pyridine ring highly electron-deficient. This has two major consequences: it activates the C-Br bond towards cross-coupling and makes the ring susceptible to nucleophilic aromatic substitution, although the position of substitution will be directed by the combined electronic effects of all substituents.

Caption: Key reaction pathways for 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine.

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for forming C-C bonds. This protocol is based on established methodologies for similar substrates and should be optimized for the specific reactants used.[8]

Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine with an Arylboronic Acid

Reactants and Reagents:

-

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-fluoro-4-(trifluoromethyl)pyridine.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectral Data Interpretation

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns would be influenced by both proton-proton and proton-fluorine coupling.

-

¹⁹F NMR: The spectrum would show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group. The chemical shifts of these signals are indicative of the electronic environment of the fluorine atoms.[9][10]

-

¹³C NMR: The spectrum would display six signals for the pyridine ring carbons. The carbon atoms bonded to fluorine would show characteristic splitting due to C-F coupling. The trifluoromethyl carbon would appear as a quartet.

Safety and Handling

Halogenated and trifluoromethylated pyridines should be handled with care in a well-ventilated fume hood.[7][11][12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[7][11][12] These compounds can be irritants to the skin, eyes, and respiratory system.[7][12] In case of contact, wash the affected area thoroughly with water.[11][12] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine represents a valuable and highly versatile building block for organic synthesis. While direct data is sparse, a comprehensive understanding of its properties and reactivity can be successfully extrapolated from its close structural analogs. Its strategic combination of a reactive bromine handle and powerful electron-withdrawing groups makes it an attractive starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and related compounds in their discovery and development programs.

References

-

Chem-info. (n.d.). 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Dichloromethyl)pyridine. Retrieved from [Link]

-

Shimizu, M., & Hiyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

-

ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMO-2-METHOXY-3-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

NextSDS. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-ブロモ-6-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Determining and Understanding the Solubility Profile of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine in Polar Aprotic Solvents

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and interpret the solubility profile of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. Recognizing the critical role of solubility in reaction kinetics, formulation, and bioavailability, this document moves beyond a simple data sheet. It details the underlying principles of solubility in polar aprotic solvents, provides a robust, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method coupled with HPLC-UV analysis, and offers insights into interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for advancing research and development objectives.

Introduction: The Strategic Importance of Solubility Profiling

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is largely dictated by its physicochemical properties, among which solubility is paramount. A well-characterized solubility profile in common polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—is a prerequisite for:

-

Predictable Reaction Stoichiometry and Kinetics: Ensuring the compound is fully dissolved is crucial for homogeneous reaction conditions, leading to predictable outcomes and higher yields.

-

High-Throughput Screening (HTS): In drug discovery, stock solutions are typically prepared in DMSO. Understanding the solubility limit is essential to avoid compound precipitation, which can lead to false-negative results.

-

Formulation Development: For any potential therapeutic application, solubility dictates the choice of excipients and the feasibility of developing a stable, bioavailable formulation.

This guide provides the theoretical grounding and practical, step-by-step protocols necessary to establish a reliable solubility profile for this compound, empowering researchers to make informed, data-driven decisions.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1. Solute Characteristics: 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

-

Structure: A pyridine ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative F, Br, and CF3 groups, as well as the nitrogen atom in the pyridine ring.

-

Hydrogen Bonding: The nitrogen atom can act as a weak hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

-

Crystal Lattice Energy: The strength of the solid-state packing will significantly influence solubility. This is an empirical value that must be overcome by solvent interactions.

2.2. Solvent Characteristics: Polar Aprotic Solvents

Polar aprotic solvents are characterized by moderate to high dielectric constants and significant dipole moments, but they lack acidic protons and do not act as hydrogen bond donors.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Key Features |

| DMSO | 47 | 3.96 | Highly polar, strong hydrogen bond acceptor. |

| DMF | 37 | 3.82 | Highly polar, strong hydrogen bond acceptor. |

| Acetonitrile | 37.5 | 3.92 | Less polar than DMSO/DMF, weaker base. |

| THF | 7.6 | 1.63 | Lower polarity, cyclic ether structure. |

2.3. Expected Solubility Trends (Hypothesis)

Based on the "like dissolves like" principle, the solubility of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is expected to be highest in the most polar solvents that can effectively interact with its polar functionalities.

-

High Solubility Expected in DMSO and DMF: Their high polarity and ability to act as strong hydrogen bond acceptors will facilitate strong dipole-dipole interactions with the solute, effectively solvating it.

-

Moderate Solubility Expected in Acetonitrile: While polar, ACN is a weaker base than DMSO or DMF, which may result in slightly less favorable solute-solvent interactions.

-

Lower Solubility Expected in THF: Its significantly lower dielectric constant and dipole moment suggest it will be a less effective solvent for this polar compound compared to the others.

The following diagram illustrates the key intermolecular forces at play.

Caption: Key intermolecular forces governing solubility in polar aprotic systems.

Experimental Protocol: Equilibrium Shake-Flask Method

This section details the gold-standard shake-flask method for determining thermodynamic equilibrium solubility. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.

3.1. Materials and Reagents

-

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (≥98% purity)

-

DMSO (anhydrous, ≥99.9%)

-

DMF (anhydrous, ≥99.8%)

-

Acetonitrile (HPLC grade, ≥99.9%)

-

THF (anhydrous, ≥99.9%)

-

2.0 mL glass vials with PTFE-lined screw caps

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatted orbital shaker or rotator (set to 25 °C)

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector, column (e.g., C18), and autosampler

-

Volumetric flasks and appropriate mobile phase solvents

3.2. Experimental Workflow

The following diagram outlines the complete experimental workflow from preparation to analysis.

Caption: Experimental workflow for equilibrium solubility determination.

3.3. Step-by-Step Procedure

-

Preparation of Vials (n=3 per solvent): To each 2.0 mL glass vial, add an excess amount of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (e.g., 20-50 mg, accurately weighed). The key is to ensure solid is present at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense 1.0 mL of the selected polar aprotic solvent (DMSO, DMF, ACN, or THF) into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to 25 °C. Agitate the vials for 24 to 48 hours.

-

Causality Note: A 24-48 hour period is typically sufficient to ensure thermodynamic equilibrium is reached between the solid and dissolved states. A preliminary time-point experiment (e.g., testing at 12, 24, and 48 hours) can be run to definitively validate the required equilibration time.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat for at least 4 hours to allow undissolved solid to settle. Alternatively, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm chemically resistant syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to remove any microscopic particulate matter that could falsely inflate the concentration reading. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Quantification via HPLC-UV:

-

Calibration Curve: Prepare a set of at least five calibration standards of the compound in the mobile phase, with known concentrations bracketing the expected sample concentration.

-

Analysis: Inject the diluted samples and calibration standards onto the HPLC-UV system.

-

Data Processing: Integrate the peak area corresponding to the analyte. Plot a calibration curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

-

-

Final Calculation: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, comparative format. The following table represents a template for reporting the experimentally determined values.

| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (M) |

| DMSO | Experimental Value | ± Value | Calculated Value |

| DMF | Experimental Value | ± Value | Calculated Value |

| Acetonitrile | Experimental Value | ± Value | Calculated Value |

| THF | Experimental Value | ± Value | Calculated Value |

Note: Molar solubility is calculated using the molecular weight of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (275.98 g/mol ).

Interpreting the Results: The measured data should be compared against the theoretical predictions. Higher solubility in DMSO and DMF would confirm the dominant role of strong dipole-dipole interactions in the solvation process for this particular solute. Any significant deviation from the expected trend would warrant further investigation into specific solute-solvent interactions or potential issues with solvent purity.

Safety and Handling

Professionals handling 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine should consult the full Safety Data Sheet (SDS) provided by the manufacturer. General best practices include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Avogadro, A. (2024). PubChem Compound Summary for CID 13866935, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Glomobuch, G. (2023). Increasing the Quality of Solubility Data Published in the Scientific Literature. Journal of Chemical & Engineering Data. [Link]

-

Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Systematic Investigation of Shake-Flask and Potentiometric Methods for Solubility Determination. Journal of Pharmaceutical Sciences. [Link]

-

U.S. Pharmacopeial Convention. (2021). <1236> Solubility. In United States Pharmacopeia and National Formulary (USP-NF). [Link]

Exact Mass and Isotopic Pattern Analysis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine: A High-Resolution Mass Spectrometry Guide

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and agrochemical development, highly functionalized halogenated pyridines serve as critical building blocks. 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine ( C6H2BrF4N ) is a prime example, offering unique steric and electronic properties driven by its multi-halogen substitution. For analytical scientists, the definitive characterization of such compounds relies heavily on High-Resolution Mass Spectrometry (HRMS).

This technical whitepaper outlines the theoretical exact mass calculations, the diagnostic utility of its isotopic signature, and a field-proven, self-validating HRMS protocol designed to ensure rigorous structural confirmation.

Theoretical Framework: Exact Mass & Isotopic Architecture

The foundation of HRMS analysis lies in the precise calculation of a molecule's monoisotopic mass. Unlike nominal mass, exact mass accounts for the specific mass defects of individual isotopes, allowing for the unambiguous assignment of elemental compositions[1].

For 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, the exact mass is calculated based on the most abundant stable isotopes of its constituent elements.

Table 1: Monoisotopic Exact Mass Calculation ( C6H2BrF4N )

| Element | Primary Isotope | Exact Mass (Da) | Quantity | Total Mass Contribution (Da) |

| Carbon | 12C | 12.000000 | 6 | 72.000000 |

| Hydrogen | 1H | 1.007825 | 2 | 2.015650 |

| Bromine | 79Br | 78.918336 | 1 | 78.918336 |

| Fluorine | 19F | 18.998403 | 4 | 75.993612 |

| Nitrogen | 14N | 14.003074 | 1 | 14.003074 |

| Total (Neutral) | 242.930672 Da |

Note: In positive ionization modes (e.g., APCI+ or ESI+), the addition of a proton ( H+ , 1.007276 Da) yields a theoretical [M+H]+ monoisotopic mass of 243.937948 Da .

The Bromine Isotopic Signature as a Diagnostic Tool

While exact mass provides the elemental formula, the isotopic pattern serves as an orthogonal, self-validating metric. The presence of a single bromine atom drastically alters the mass spectrum due to its two stable isotopes: 79Br (50.69% natural abundance) and 81Br (49.31% natural abundance)[2].

This near 1:1 ratio creates a distinct "doublet" signature separated by approximately 1.998 Da. In complex biological or environmental matrices, advanced algorithms and deep-learning workflows (such as DeepHalo or IsoStamp) actively screen for this specific isotopic pattern to filter out background noise and prevent false-positive annotations[3][4].

Table 2: Predicted Isotopic Pattern (Relative Abundance)

| Ion Species | Primary Isotopic Contributors | Neutral Exact Mass (Da) | [M+H]+ Exact Mass (Da) | Relative Abundance |

| M | 12C , 79Br , 19F , 14N | 242.9307 | 243.9379 | 100.0% (Base Peak) |

| M+1 | 13C1 or 15N1 + 79Br | 243.9340 | 244.9413 | ~6.9% |

| M+2 | 12C , 81Br , 19F , 14N | 244.9286 | 245.9359 | ~97.3% |

| M+3 | 13C1 or 15N1 + 81Br | 245.9320 | 246.9392 | ~6.7% |

Causality Insight: The M+1 and M+3 peaks are primarily driven by the ~1.07% natural abundance of 13C distributed across the six carbon atoms. Validating the intensity of the M+1 peak relative to the M peak confirms the carbon count, while the M / M+2 ratio confirms the presence of a single bromine atom[5].

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve a mass accuracy of < 3 ppm and accurately resolve the isotopic fine structure, a rigorous experimental protocol must be followed. The following methodology is designed as a self-validating system, ensuring that experimental artifacts do not compromise structural identification[6].

Step 1: Sample Preparation and Matrix Management

-

Action : Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) to a final concentration of 0.1 – 1.0 µg/mL.

-

Causality : High analyte concentrations lead to detector saturation and space-charge effects in Orbitrap analyzers. This phenomenon distorts the isotopic pattern and shifts the observed mass, invalidating the sub-3 ppm mass accuracy requirement[1].

Step 2: Ionization via APCI or ESI

-

Action : Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Causality : Halogenated pyridines with strong electron-withdrawing groups ( −CF3 , −F ) are weakly basic and relatively non-polar. APCI often provides superior ionization efficiency for such scaffolds compared to ESI, preserving the pseudo-molecular ion [M+H]+ without inducing excessive in-source fragmentation.

Step 3: HRMS Acquisition

-

Action : Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer set to a resolving power ( R ) of ≥60,000 at m/z 200.

-

Causality : High resolution is mandatory to separate the target isotopic peaks from isobaric background interferences (e.g., distinguishing a 13C isotope from a 15N substitution). It ensures the mass defect is measured accurately, allowing for confident mass defect filtering[7].

Step 4: Isotopic Pattern Validation (Self-Validating Logic)

-

Action : Extract the chromatograms for m/z 243.9379 ( 79Br ) and m/z 245.9359 ( 81Br ) with a narrow mass tolerance (e.g., 5 ppm). Calculate the intensity ratio.

-

Causality : Exact mass alone is susceptible to false positives. The near 1:1 natural abundance of bromine acts as an orthogonal filter. If the observed M to M+2 ratio deviates significantly from the theoretical 100:97.3, the identification must be rejected or investigated for co-eluting isobaric interference[2].

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the HRMS validation process, highlighting the integration of exact mass extraction and isotopic scoring.

Figure 1: Self-validating HRMS workflow for exact mass and isotopic pattern confirmation.

References

- Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry PubMed / John Wiley & Sons

- Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry ACS Public

- Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling PubMed / Analytica Chimica Acta

- A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry Benchchem

- DeepHalo: Deep Learning-Powered Exploration of Halogenated Metabolites Uncovering Antibacterial Depsipeptides bioRxiv

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery Longdom

- Accurate Mass Determination of Organotrifluoroborates PMC / N

Sources

- 1. longdom.org [longdom.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis: IR Absorption Bands of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated heterocycles like 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine serve as critical pharmacophores. The unique combination of a bromine atom, a fluorine atom, and a trifluoromethyl (-CF₃) group on a single pyridine scaffold imparts distinct electronic and steric properties. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical tool for validating the structural integrity of this compound. This whitepaper provides a comprehensive guide to the vibrational modes, expected IR absorption bands, and the causality behind the spectroscopic behavior of this complex molecule.

Molecular Architecture & Spectroscopic Causality

The IR spectrum of a molecule is dictated by changes in its dipole moment during molecular vibrations. 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a highly asymmetric, electron-deficient heteroaromatic system.

-

The Fluorine Effect: Fluorine is the most electronegative element. The presence of an aromatic C-F bond at position 6, combined with the three C-F bonds of the -CF₃ group at position 4, creates massive dipole moment fluctuations during bond stretching. Consequently, the C-F stretching modes dominate the IR spectrum, presenting as the most intense and broad bands[1].

-

The Heavy Atom Effect (Bromine): Bromine at position 2 has a large atomic mass. According to Hooke's Law applied to molecular vibrations, heavier atoms vibrate at lower frequencies. Thus, the C-Br stretching and bending modes are strictly confined to the lower wavenumber region (the "fingerprint" and far-IR regions)[2].

-

Pyridine Ring Conjugation: The strong electron-withdrawing nature of the halogens and the -CF₃ group pulls electron density away from the central pyridine ring. This inductive effect slightly alters the force constants of the C=N and C=C bonds, resulting in highly characteristic, sharp stretching vibrations[3].

Core IR Absorption Bands

The quantitative data for the expected vibrational modes of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine are summarized below.

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity | Spectroscopic Rationale & Causality |

| Aromatic C-H Stretch | 3000 – 3100 | Weak to Medium | The molecule only possesses two protons (positions 3 and 5). The high degree of halogen substitution results in lower overall intensity for C-H stretches[1]. |

| Pyridine Ring (C=N, C=C Stretch) | 1560 – 1650 | Strong, Sharp | Conjugated double bonds in the heteroaromatic ring create distinct dipole fluctuations. Halogen substitution makes these bands highly diagnostic[3],[4]. |

| Pyridine Ring (C-C Stretch) | 1400 – 1460 | Medium | Corresponds to the symmetric and asymmetric ring breathing modes of the pyridine scaffold[1]. |

| Aromatic C-F Stretch | 1150 – 1250 | Very Strong | The highly polar C-F bond at position 6 causes a massive dipole moment change, often overlapping with -CF₃ bands[5]. |

| -CF₃ Asymmetric Stretch | 1150 – 1200 | Very Strong, Broad | The three C-F bonds in the trifluoromethyl group vibrate asymmetrically. This is typically the most dominant feature in the entire spectrum[1]. |

| -CF₃ Symmetric Stretch | 1100 – 1150 | Strong | Represents the symmetric expansion and contraction of the -CF₃ group[1]. |

| Out-of-Plane C-H Bend | 760 – 800 | Medium | Deformation of the remaining ring protons out of the aromatic plane[3]. |

| C-Br Stretch | 500 – 670 | Weak to Medium | The heavy mass of the bromine atom drastically slows the vibrational frequency, pushing this band into the lower fingerprint region[2],[5]. |

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure maximum scientific integrity and prevent analytical artifacts, Attenuated Total Reflectance (ATR-FTIR) is the recommended methodology over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorption can mask the 3000–3100 cm⁻¹ C-H stretching region. Furthermore, under the high pressure required for KBr pellets, solid-state halogen exchange (Br/Cl) can theoretically occur. ATR bypasses these issues, offering a self-validating analytical environment.

Step-by-Step Methodology

-

System Calibration (Self-Validation Step):

-

Action: Run a background scan of the empty ATR crystal (Diamond or ZnSe). Follow this by scanning a standard polystyrene calibration film.

-

Causality: Validates the interferometer's alignment and ensures the wavenumber axis is perfectly calibrated by verifying the sharp 1601 cm⁻¹ polystyrene peak.

-

-

Atmospheric Suppression:

-

Action: Purge the spectrometer's sample compartment with dry nitrogen for 5 minutes.

-

Causality: Removes atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) which could obscure the critical pyridine ring and -CF₃ bands.

-

-

Sample Application:

-

Action: Place 2–5 mg of the neat 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine directly onto the ATR crystal. Apply uniform pressure using the ATR anvil.

-

Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the sample, ensuring accurate and reproducible absorbance intensities.

-

-

Data Acquisition:

-

Action: Collect 32 to 64 co-added scans at a high resolution of 4 cm⁻¹ across the 4000 – 400 cm⁻¹ range[1].

-

Causality: A high number of co-added scans significantly increases the signal-to-noise ratio. This is critical for resolving the weaker C-Br stretching modes (~500–670 cm⁻¹) against the baseline[2].

-

-

Spectral Processing:

-

Action: Apply an ATR correction algorithm and baseline correction via the spectrometer's software.

-

Causality: ATR spectra exhibit wavelength-dependent penetration depth (the IR beam penetrates deeper at lower wavenumbers). ATR correction normalizes the band intensities to match standard transmission spectra, allowing for accurate comparison against literature libraries.

-

Diagnostic Workflow for Structural Validation

During the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, FT-IR serves as a rapid frontline diagnostic tool. The following workflow illustrates the logical progression from data acquisition to structural confirmation.

Fig 1. FT-IR diagnostic workflow for validating 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine.

Sources

The Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by these halogens—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—are highly sought after in the design of novel therapeutic agents. 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a key building block in this endeavor, offering a versatile platform for the synthesis of complex pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of the predominant mechanism for its formation, a detailed experimental protocol, and an exploration of the scientific principles that underpin its synthesis.

I. The Strategic Importance of Halogenated Pyridines

The pyridine ring, a fundamental aromatic heterocycle, is a privileged scaffold in drug discovery. The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability and binding affinity.[1] The further incorporation of fluorine and bromine atoms provides handles for subsequent chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries for biological screening.[1] Specifically, the bromine atom at the 2-position serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.

II. The Core Mechanism: A Journey from Amine to Bromo-Pyridine via the Sandmeyer Reaction

The most established and industrially viable route for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine proceeds through a classical Sandmeyer reaction.[2] This venerable transformation, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2] The overall synthetic strategy can be dissected into two principal stages: diazotization of the precursor amine and the subsequent copper(I)-catalyzed bromination.

A. Step 1: Diazotization of 2-Amino-6-fluoro-4-(trifluoromethyl)pyridine

The synthesis commences with the diazotization of 2-amino-6-fluoro-4-(trifluoromethyl)pyridine. This reaction transforms the amino group into a highly reactive diazonium salt, an excellent leaving group (N₂). The process is typically carried out in a cold, acidic solution to prevent the premature decomposition of the diazonium salt.

The key reagents for this step are a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr). The acid serves a dual purpose: it protonates the nitrous acid to form the reactive nitrosating agent (nitrosonium ion, NO⁺) and maintains a low pH to stabilize the resulting diazonium salt.

The mechanism of diazotization proceeds as follows:

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-6-fluoro-4-(trifluoromethyl)pyridine attacks the nitrosonium ion.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable pyridine-2-diazonium salt.

Caption: Diazotization of the precursor amine.

B. Step 2: The Sandmeyer Reaction - Introduction of the Bromine Atom

The second stage of the synthesis is the copper(I)-catalyzed conversion of the diazonium salt to the final product, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. This is the core of the Sandmeyer reaction. Copper(I) bromide (CuBr) is the catalyst of choice for this transformation.

The mechanism of the Sandmeyer reaction is believed to proceed via a single-electron transfer (SET) pathway, involving radical intermediates:

-

Single-Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt. This results in the formation of a pyridine radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The copper is oxidized to copper(II).

-

Halogen Atom Transfer: The pyridine radical then abstracts a bromine atom from the newly formed copper(II) bromide, regenerating the copper(I) catalyst and forming the final product, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine.

Caption: The Copper(I)-catalyzed Sandmeyer reaction.

III. Experimental Protocol: A Step-by-Step Guide

The following protocol provides a representative procedure for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. Note: This protocol is for informational purposes only and should be carried out by qualified professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-6-fluoro-4-(trifluoromethyl)pyridine | 34486-24-3 | C₆H₄F₄N₂ | 180.11 |

| Hydrobromic acid (48% aq.) | 10035-10-6 | HBr | 80.91 |

| Sodium nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Copper(I) bromide | 7787-70-4 | CuBr | 143.45 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | N/A | NaHCO₃ | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

B. Synthetic Procedure

-

Diazotization:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-6-fluoro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add hydrobromic acid (48% aq., 3.0 eq) while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a color change.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48% aq., 1.5 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine as a pure compound.

-

Caption: A streamlined workflow for the synthesis.

IV. Conclusion

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine via the Sandmeyer reaction is a robust and well-understood process that provides access to a valuable building block for drug discovery and agrochemical development. A thorough understanding of the underlying diazotization and copper-catalyzed bromination mechanisms is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. The provided experimental protocol serves as a practical guide for the synthesis of this important halogenated pyridine derivative. As the demand for sophisticated, highly functionalized heterocyclic compounds continues to grow, the principles and techniques outlined in this guide will remain essential for the advancement of chemical synthesis and the development of new technologies.

V. References

-

ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

A Technical Guide to the Thermodynamic Stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Significance of a Polysubstituted Pyridine

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules.[1][2] Its utility stems from the orthogonal reactivity of its substituents, allowing for selective chemical transformations. The pyridine scaffold itself is a ubiquitous motif in pharmaceuticals and agrochemicals.[3][4] The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group imparts unique electronic properties that not only influence its reactivity but also its inherent thermodynamic stability. Understanding this stability is paramount for its effective use in multi-step syntheses and for ensuring its long-term viability as a chemical intermediate.

Deconstructing Stability: The Electronic Influence of Substituents

The thermodynamic stability of an organic molecule is intrinsically linked to the electronic nature of its constituent atoms and their arrangement. In 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, the interplay of inductive and resonance effects of the three distinct substituents on the electron-deficient pyridine ring dictates its overall energy landscape.

Key Substituent Effects:

-

Fluorine (at C6): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the electron-deficient pyridine ring. This effect is known to enhance the metabolic stability of drug candidates.[5]

-

Bromine (at C2): Bromine also exhibits an electron-withdrawing inductive effect (-I), though weaker than fluorine. Its larger size and polarizability can also influence intermolecular interactions. The presence of halogens like bromine and fluorine makes the compound a versatile intermediate for cross-coupling reactions.[1][6]

-

Trifluoromethyl Group (at C4): The -CF3 group is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms.[4] This significantly lowers the electron density of the pyridine ring, contributing to its overall stability and influencing its reactivity in nucleophilic aromatic substitution reactions.

The cumulative effect of these three electron-withdrawing groups is a significant stabilization of the pyridine ring. This is a critical consideration for chemists designing synthetic routes, as a more stable starting material can lead to more predictable and higher-yielding reactions.

Caption: Interplay of substituent effects on the thermodynamic stability of the pyridine core.

Computational Approaches to Quantifying Stability

In the absence of direct experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of molecules like 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine.[7][8] Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to determine key stability metrics.[9][10]

Key Thermodynamic Parameters from Computational Analysis:

| Parameter | Definition | Significance for Stability |

| Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | A more negative value indicates greater energetic stability. |

| Gibbs Free Energy of Formation (ΔG°f) | The change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[11][12] | A negative value indicates a thermodynamically favorable formation and inherent stability.[13][14] |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity. |

Workflow for Computational Stability Assessment:

Caption: A generalized workflow for the computational assessment of molecular thermodynamic stability.

Practical Considerations: Handling, Storage, and Reactivity

The predicted high stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine does not preclude the need for careful handling and storage. Safety data sheets for structurally similar compounds provide valuable guidance.[15][16][17][18]

Recommended Handling and Storage Protocols:

-

Handling:

-

Storage:

Reactivity Insights:

The electron-deficient nature of the pyridine ring, enhanced by the substituents, makes it susceptible to nucleophilic aromatic substitution. The bromine and fluorine atoms are potential leaving groups, with their reactivity influenced by the reaction conditions. The trifluoromethyl group is generally stable under common synthetic transformations.

Conclusion

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine possesses a high degree of thermodynamic stability, a direct consequence of the cumulative electron-withdrawing effects of its fluoro, bromo, and trifluoromethyl substituents. While experimental thermodynamic data remains to be formally reported, computational methods offer a reliable avenue for quantitative assessment. For the practicing chemist, a thorough understanding of this inherent stability, coupled with prudent handling and storage practices, is essential for leveraging the full synthetic potential of this valuable chemical intermediate.

References

- Chemical substituent effect on pyridine permeability and mechanistic insight from comput

- 2-(Trifluoromethyl)pyridine. Synquest Labs.

- 2-Fluoro-6-(trifluoromethyl)

- Substituent Effect on Pyridine Efficacy as a Chel

- 2-chloro-5-trifluoromethylpyridine Safety D

- CAS 144100-07-2: 2-Bromo-6-Fluoropyridine. CymitQuimica.

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

- 2-Bromo-6-fluoropyridine. Chem-Impex.

- Synthesis, photophysical, and computational investigation of poly substituted pyridines.

- Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

- 2-Bromo-6-fluoropyridine. Benchchem.

- 2-(Trifluoromethyl)

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1. Sigma-Aldrich.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- 2-Bromo-6-fluoropyridine. ChemicalBook.

- Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio. National Institute of Standards and Technology.

- 2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE Product Description. ChemicalBook.

- Free energy of form

- 2,6-Dibromo-4-(trifluoromethyl)pyridine. PubChem.

- 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g. Thermo Scientific Chemicals.

- Gibbs (Free) Energy. Chemistry LibreTexts.

- 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9. Sigma-Aldrich.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- Standard Gibbs free energy of form

- 2-Bromo-6-fluoropyridine. PubChem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. ChemicalBook.

- Physical descriptor for the Gibbs energy of inorganic crystalline solids and temperature-dependent m

- AP Chemistry 9.3 –Gibbs Free Energy and Thermodynamic Favorability. YouTube.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, 97%. Thermo Scientific Chemicals.

- 2-bromo-4-fluoro-6-methyl-pyridine. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 144100-07-2: 2-Bromo-6-Fluoropyridine | CymitQuimica [cymitquimica.com]

- 7. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

- 12. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The synthetic strategy is centered on a selective halogen exchange (HALEX) reaction, a robust and widely adopted method for the introduction of fluorine into heteroaromatic systems. Starting from the commercially available precursor, 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine, this protocol details a high-yield fluorination process using potassium fluoride in a polar aprotic solvent. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, explanations for experimental choices, safety precautions, and methods for purification and characterization.

Introduction and Scientific Background

Trifluoromethyl- and fluoro-substituted pyridines are privileged structural motifs in modern pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, possesses three distinct functional handles: a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate electronic properties, and a trifluoromethyl group that enhances stability and lipophilicity. This trifecta of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The synthesis of fluorinated pyridines often relies on nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, typically a chloride or bromide, is displaced by a fluoride anion.[1] The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the nitrogen atom in the pyridine ring activates the 2- and 6-positions towards nucleophilic attack, making the halogen exchange reaction particularly efficient. This protocol leverages this principle for the selective conversion of a chloro-substituted precursor to the desired fluoro-substituted product.

Synthetic Workflow Overview

The synthesis is a single-step conversion based on a nucleophilic aromatic substitution (halogen exchange) reaction. The chloro-group at the 6-position of the pyridine ring is selectively replaced by a fluoro-group.

Figure 1: Synthetic workflow for the fluorination of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine.

Materials and Methods

Reagents and Equipment

| Reagent/Material | CAS Number | Supplier | Notes |

| 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | 823221-94-9 | Major chemical suppliers | Starting material, >95% purity recommended.[2] |

| Potassium Fluoride (KF), spray-dried | 7789-23-3 | Major chemical suppliers | Anhydrous, high purity. Spray-dried form increases surface area. |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | Major chemical suppliers | Anhydrous grade (<50 ppm water) is critical for reaction efficiency. |

| Ethyl Acetate (EtOAc), ACS grade | 141-78-6 | Major chemical suppliers | For extraction. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major chemical suppliers | For drying the organic phase. |

| Silica Gel, 230-400 mesh | 7631-86-9 | Major chemical suppliers | For column chromatography. |

| Hexanes, ACS grade | 110-54-3 | Major chemical suppliers | Eluent for chromatography. |

| Round-bottom flask with reflux condenser | N/A | Standard lab supplier | |

| Magnetic stirrer with heating mantle | N/A | Standard lab supplier | |

| Thin-Layer Chromatography (TLC) plates, silica gel | N/A | Standard lab supplier | For reaction monitoring. |

| Rotary evaporator | N/A | Standard lab supplier | For solvent removal. |

Safety Precautions

-

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: Harmful if swallowed and causes skin and eye irritation.[2]

-

Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

-

Potassium Fluoride (KF): Toxic if swallowed or inhaled. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be conducted in a well-ventilated fume hood at all times.

Step-by-Step Synthesis Protocol

This protocol is based on established halogen exchange methodologies for preparing fluorinated pyridines.[1]

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (5.00 g, 19.2 mmol, 1.0 equiv.).

-

Add spray-dried potassium fluoride (2.23 g, 38.4 mmol, 2.0 equiv.). The use of a slight excess of KF drives the reaction to completion. Spray-dried KF is used to maximize the reactive surface area.

-

Add anhydrous dimethyl sulfoxide (DMSO) (40 mL). The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.

Reaction Execution

-

Place the flask in a pre-heated oil bath at 140 °C.

-

Stir the reaction mixture vigorously under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 10% Ethyl Acetate in Hexanes). The starting material will have a different Rf value than the product. The reaction is typically complete within 6-8 hours.

Workup and Extraction

-

Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMSO.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR, ¹⁹F NMR, and ¹³C NMR: To confirm the structure and the successful incorporation of the fluorine atom.

-

GC-MS: To determine the purity and confirm the molecular weight of the product.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | 260.43 | 19.2 | 1.0 | 5.00 g |

| Potassium Fluoride (KF) | 58.10 | 38.4 | 2.0 | 2.23 g |

| Dimethyl Sulfoxide (DMSO) | 78.13 | N/A | N/A | 40 mL |

| Expected Product | ||||

| 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine | 243.98 | ~16.3 (85% yield) | - | ~3.98 g |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine via a halogen exchange reaction. The procedure is based on well-established chemical principles and utilizes commercially available starting materials, making it accessible for a wide range of chemistry laboratories. By following this guide, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science.

References

-

Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect. Available at: [Link]

-

Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

MDPI. (2022). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Allfluoro. (n.d.). 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

-

ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available at: [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

-

NextSDS. (n.d.). 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine — Chemical Substance Information. Retrieved from [Link]

-

MDPI. (2008). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[3][4][5]-Triazoles. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | 823221-94-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Cross-Coupling with 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for performing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the pyridine ring. These electron-withdrawing groups render the pyridine core highly electron-deficient, which can present unique challenges and opportunities in carbon-carbon bond formation. This guide offers detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully utilize this substrate in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.[1][2][3] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide.[2]

The specific substrate, 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, presents a pyridine ring that is highly electron-deficient. This electronic nature significantly influences the reactivity of the C-Br bond, making it an excellent candidate for oxidative addition to a palladium(0) center, a key step in the Suzuki catalytic cycle.[4][5] However, the electronic properties and potential for heteroatom coordination can also impact the efficiency of the overall transformation.[6] This guide aims to provide a robust starting point for developing successful coupling protocols with this valuable synthetic intermediate.

Mechanistic Considerations: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine) to form a Pd(II) intermediate.[4]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Experimental Protocols

This section provides two detailed protocols for the Suzuki coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine with an arylboronic acid. Protocol A employs a classic palladium catalyst, while Protocol B utilizes a modern, highly active catalyst system. These protocols are intended as starting points and may require optimization for specific substrates.

General Considerations for All Protocols:

-

Reagent Purity: The success of the Suzuki coupling is highly dependent on the purity of the reagents. Ensure that the 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, boronic acid, and base are of high quality. The palladium catalyst and ligands should be fresh or stored under an inert atmosphere to prevent degradation.[8]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, and phosphine ligands are sensitive to oxygen.[8] It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and unwanted side reactions like homocoupling.[7][8]

-

Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[8]

Figure 2: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Protocol A: Standard Conditions with Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a commonly available and effective palladium catalyst for a wide range of Suzuki couplings.[3]

Materials:

-

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL, anhydrous and degassed)

-

Water (1 mL, degassed)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: High-Activity Conditions with a Buchwald Precatalyst

This protocol employs a modern, highly active catalyst system that can often provide higher yields, shorter reaction times, and be effective for more challenging substrates.

Materials:

-

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

-

Toluene (5 mL, anhydrous and degassed)

-

Water (0.5 mL, degassed)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Seal the flask with a septum and thoroughly purge with an inert gas.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. The following table provides a summary of common catalytic systems and bases that can be considered for the coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Typical Temperature (°C) | Notes |

| Pd(PPh₃)₄ (2-5) | --- | K₂CO₃ (2) | Toluene/Water, Dioxane/Water | 80-110 | A standard, reliable system for many substrates.[1] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene, Dioxane | 80-110 | SPhos is a bulky, electron-rich ligand often effective for heteroaromatic couplings. |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Dioxane, THF | Room Temp - 100 | XPhos is another highly active Buchwald ligand. |

| Pd(dppf)Cl₂ (1-3) | --- | Na₂CO₃, Cs₂CO₃ (2-3) | DMF, DME, Toluene | 80-120 | A versatile catalyst, often used for a broad range of substrates. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxidized, poor quality).[8] | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper inert atmosphere techniques.[8] |

| Ineffective base. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required. | |

| Low reaction temperature. | Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive heat.[8] | |

| Decomposition of Boronic Acid | Protodeborylation (cleavage of the C-B bond). | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use a less protic solvent system. Use the boronic acid ester instead of the acid. |

| Homocoupling of Boronic Acid | Presence of oxygen.[7] | Ensure thorough degassing of solvents and reaction vessel.[8] |

| Inefficient oxidative addition. | Use a more electron-rich ligand to promote the oxidative addition step. | |

| Dehalogenation of Starting Material | Presence of hydride sources. | Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to carbonate or phosphate bases and aprotic solvents.[8] |

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Dutta, S., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. International Journal of Research in Engineering and Science.

- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-